Cas no 1805155-90-1 (2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride)

2-クロロ-6-シアノ-4-メチルベンゼンスルホニルクロリドは、高反応性のスルホニルクロリド化合物であり、有機合成における重要な中間体として利用されます。分子内にクロロ基とシアノ基を有するため、選択的な反応性を示し、医薬品や農薬の合成において有用な骨格構築が可能です。特に、電子求引性基の存在により、求核置換反応や縮合反応において高い反応効率を発揮します。また、結晶性が良好なため取り扱いが容易で、高純度での供給が可能です。本化合物は、複雑な有機分子の合成において、多段階反応の鍵中間体としての応用が期待されます。

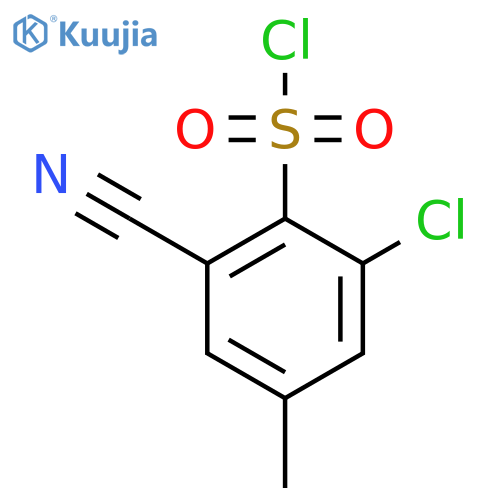

1805155-90-1 structure

商品名:2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride

CAS番号:1805155-90-1

MF:C8H5Cl2NO2S

メガワット:250.101798772812

CID:5001043

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride

-

- インチ: 1S/C8H5Cl2NO2S/c1-5-2-6(4-11)8(7(9)3-5)14(10,12)13/h2-3H,1H3

- InChIKey: AGFDSZAMXHBAIT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C)=CC(C#N)=C1S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 353

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 66.3

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010014995-250mg |

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride |

1805155-90-1 | 97% | 250mg |

499.20 USD | 2021-07-05 | |

| Alichem | A010014995-1g |

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride |

1805155-90-1 | 97% | 1g |

1,549.60 USD | 2021-07-05 | |

| Alichem | A010014995-500mg |

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride |

1805155-90-1 | 97% | 500mg |

847.60 USD | 2021-07-05 |

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

1805155-90-1 (2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量